molecular formula C14H9BrClF3N2O2 B6967054 N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide

N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide

Cat. No.: B6967054
M. Wt: 409.58 g/mol
InChI Key: MNPKULZYTVMFEH-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide is a chemical compound that features a pyridine ring substituted with bromine and trifluoroethoxy groups, and a benzamide moiety substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide is unique due to the presence of both bromine and chlorine substituents, as well as the trifluoroethoxy group. These functional groups confer specific chemical properties and reactivity, making the compound valuable for various applications .

Properties

IUPAC Name

N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClF3N2O2/c15-8-5-11(13(20-6-8)23-7-14(17,18)19)21-12(22)9-3-1-2-4-10(9)16/h1-6H,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPKULZYTVMFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC(=C2)Br)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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